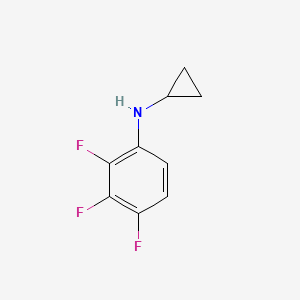

N-Cyclopropyl-2,3,4-trifluoroaniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

Fluorinated aniline derivatives are foundational intermediates in modern organic chemistry, particularly within the pharmaceutical, agrochemical, and materials science sectors. nbinno.com The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. nih.govresearchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. nih.gov

The high electronegativity of fluorine can modify the acidity (pKa) of nearby functional groups through inductive effects, which can enhance bioavailability and receptor binding affinity. nih.govnih.gov Furthermore, fluorine substitution can influence molecular conformation, membrane permeability, and lipophilicity. nih.govresearchgate.net Depending on the molecular context, fluorine can either increase or decrease lipophilicity; for instance, while a single fluorine atom is considered a lipophilic hydrogen bioisostere, a trifluoromethyl group (-CF₃) increases hydrophobicity, aiding penetration into protein pockets. nih.gov In the case of trifluoroanilines, the electron-withdrawing nature of the fluorine atoms significantly lowers the basicity of the aniline nitrogen. These unique attributes make fluorinated anilines, such as 2,3,4-trifluoroaniline (B1293922), valuable precursors for creating advanced materials and pharmacologically active compounds with tailored properties. nbinno.comgoogle.com

Table 1: Physicochemical Properties of 2,3,4-Trifluoroaniline

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₃N | nih.govsigmaaldrich.com |

| Molecular Weight | 147.10 g/mol | nih.govsigmaaldrich.com |

| Appearance | Light yellow transparent liquid | google.com |

| Boiling Point | 92 °C at 48 mmHg | sigmaaldrich.com |

| Density | 1.393 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.486 | sigmaaldrich.com |

| CAS Number | 3862-73-5 | nih.govsigmaaldrich.com |

Strategic Importance of N-Cyclopropyl Moieties in Advanced Molecular Design

The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry and advanced molecular design, often referred to as a "versatile player" in drug development. acs.orgnih.govresearchgate.net Its inclusion in a molecule can address multiple challenges encountered during the drug discovery process. acs.orgnih.gov One of its key features is the introduction of conformational constraint, which helps to position other pharmacophoric groups correctly within a target's binding pocket, potentially leading to a more favorable entropic contribution to binding. iris-biotech.de

From a metabolic standpoint, the N-cyclopropyl group is often more stable than corresponding N-alkyl groups, such as N-ethyl, which are more prone to CYP450-mediated oxidation. iris-biotech.de The high C-H bond dissociation energy within the strained cyclopropyl ring reduces its susceptibility to oxidative metabolism. hyphadiscovery.com However, it is noteworthy that N-cyclopropylamines can sometimes undergo biotransformations leading to reactive intermediates. hyphadiscovery.com Strategically, the cyclopropyl fragment can be used to enhance potency, improve metabolic stability, reduce off-target effects, and alter a drug's pKa to optimize its pharmacokinetic profile. nih.govresearchgate.net The unique stereoelectronic properties of the cyclopropyl ring, including its enhanced π-character and shorter, stronger C-C bonds, contribute to its wide utility in modifying molecular properties. acs.orgnih.gov

Table 2: Contributions of the Cyclopropyl Moiety in Molecular Design

| Feature | Impact | Source(s) |

| Conformational Rigidity | Favorable positioning in binding pockets, fixes E/Z isomerism. | iris-biotech.de |

| Metabolic Stability | Often less prone to oxidative metabolism than linear alkyl groups. | iris-biotech.dehyphadiscovery.com |

| Potency & Selectivity | Can enhance biological activity and reduce off-target effects. | acs.orgnih.govresearchgate.net |

| Physicochemical Properties | Modulates pKa, lipophilicity, and plasma clearance. | nih.goviris-biotech.de |

| Bonding Characteristics | Shorter, stronger C-H and C-C bonds with enhanced π-character. | acs.orghyphadiscovery.com |

Current Research Landscape and Emerging Perspectives on N-Cyclopropyl-2,3,4-trifluoroaniline

This compound itself is primarily recognized as a specialized chemical intermediate. While extensive literature dedicated solely to this compound is not prevalent, its value is inferred from the well-established importance of its constituent parts. The synthesis of such a molecule would likely involve the reaction of 2,3,4-trifluoroaniline with a suitable cyclopropylating agent or via the amination of a tetrafluorobenzene precursor with cyclopropylamine (B47189). google.com

The research landscape for this compound is situated at the confluence of fluorochemical synthesis and the development of complex bioactive molecules. It is a logical building block for the synthesis of novel pharmaceutical candidates and agrochemicals. The trifluorinated aniline core is a known component in the synthesis of certain quinolone antibiotics and liquid crystal materials. google.com The addition of the N-cyclopropyl group provides a vector for further chemical modification and serves to fine-tune the steric and electronic properties of the final product.

Emerging perspectives position this compound as a valuable scaffold for creating libraries of compounds for high-throughput screening. The combination of the metabolically robust and electronically-modifying trifluoroaryl group with the conformationally-restricting and potency-enhancing cyclopropylamine moiety presents a powerful strategy for developing next-generation kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other high-value therapeutic agents. Its utility lies in its potential to generate structurally novel and patentable chemical entities with desirable pharmacological profiles.

Structure

3D Structure

Properties

CAS No. |

94242-49-6 |

|---|---|

Molecular Formula |

C9H8F3N |

Molecular Weight |

187.16 g/mol |

IUPAC Name |

N-cyclopropyl-2,3,4-trifluoroaniline |

InChI |

InChI=1S/C9H8F3N/c10-6-3-4-7(9(12)8(6)11)13-5-1-2-5/h3-5,13H,1-2H2 |

InChI Key |

VXAYENXMTPUJDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C(=C(C=C2)F)F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 2,3,4 Trifluoroaniline

Reactivity Profile of the Trifluorinated Aromatic System

The presence of three fluorine atoms significantly influences the reactivity of the aniline's aromatic ring, rendering it susceptible to certain types of reactions while potentially hindering others.

Susceptibility to Nucleophilic Aromatic Substitution

Polyfluoroarenes are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. wikipedia.orglibretexts.org This reactivity is attributed to the high electronegativity of the fluorine atoms, which lowers the electron density of the aromatic core and makes it susceptible to attack by nucleophiles. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the context of N-Cyclopropyl-2,3,4-trifluoroaniline, a patent describes the synthesis of 2,3,4-trifluoroaniline (B1293922) from tetrafluorobenzene via reaction with liquid ammonia (B1221849), highlighting the susceptibility of the fluorinated ring to amination. google.com This suggests that the fluorine atoms in this compound could potentially be displaced by strong nucleophiles.

Directed Ortho-Metalation and C-H Activation Pathways

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the ortho position of an aromatic ring by an organolithium reagent. wikipedia.orgbaranlab.org The DMG, typically containing a heteroatom, coordinates to the lithium cation, facilitating deprotonation at the adjacent C-H bond. wikipedia.orgbaranlab.org This method allows for the introduction of various electrophiles exclusively at the ortho position, offering a high degree of regiocontrol compared to traditional electrophilic aromatic substitution. wikipedia.org Tertiary amines and amides are well-established DMGs. wikipedia.org

While specific studies on the directed ortho-metalation of this compound are not documented, the N-cyclopropylamino group could potentially act as a DMG. However, the strong electron-withdrawing nature of the three fluorine atoms would increase the acidity of the aromatic C-H bonds, potentially leading to competitive deprotonation at other positions. The relative directing strength of the N-cyclopropylamino group versus the influence of the fluorine atoms would need to be experimentally determined. General principles of DoM have been extensively reviewed, with applications to a wide range of substrates, including anilines. baranlab.orgharvard.edu

Palladium-catalyzed C-H functionalization is another important method for the modification of aromatic rings. nih.gov These reactions can be directed by a functional group on the substrate to achieve high regioselectivity. For instance, the C-H bonds of alicyclic amines can be functionalized at positions remote to the nitrogen atom through a palladium-catalyzed process that leverages the boat conformation of the substrate. nih.gov While no specific examples involving this compound are reported, this methodology has been applied to the synthesis of novel derivatives of bioactive molecules. nih.gov

Influence of Fluorine Atoms on Aromatic Reactivity

The three fluorine atoms on the aromatic ring of this compound have a profound impact on its chemical reactivity. Fluorine is the most electronegative element, and its presence significantly reduces the electron density of the benzene (B151609) ring, making it more electrophilic and susceptible to nucleophilic attack, as discussed in section 3.1.1. wikipedia.orglibretexts.org

Conversely, the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution. The strong inductive effect of fluorine withdraws electron density, making the ring less attractive to electrophiles.

The position of the fluorine atoms also plays a critical role. In nucleophilic aromatic substitution, the ability of a substituent to stabilize the intermediate Meisenheimer complex is key. libretexts.org Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most significant stabilization through resonance. libretexts.org In this compound, the fluorine atoms are positioned to influence the reactivity at various sites on the ring.

Transformations Involving the N-Cyclopropyl Group

The N-cyclopropyl group is a strained, three-membered ring that can undergo unique transformations, including ring-opening reactions and participation in cycloadditions.

Ring Opening Reactions and Cycloaddition Chemistry

A key feature of the N-cyclopropyl group is its propensity to undergo ring-opening reactions, particularly upon one-electron oxidation. This process is driven by the release of the inherent ring strain of the cyclopropane (B1198618) ring. The oxidation of N-cyclopropylanilines can be initiated photochemically or electrochemically, leading to the formation of a radical cation. This intermediate can then undergo a ring-opening to form a distonic radical cation, which is a reactive species that can participate in various subsequent reactions.

One of the most synthetically useful transformations involving the ring-opening of N-cyclopropylanilines is their participation in [3+2] cycloaddition reactions with alkenes. In these reactions, the N-cyclopropylaniline acts as a three-atom component. The reaction is typically initiated by a photocatalyst, which oxidizes the N-cyclopropylaniline to its radical cation. This is followed by ring-opening and subsequent addition to an alkene, leading to the formation of a five-membered ring. This methodology has been successfully applied to the synthesis of a variety of substituted cyclopentanes.

The electronic nature of the N-cyclopropylaniline can influence the efficiency of these reactions. For instance, in photocatalyzed [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones, which are analogous to N-acyl cyclopropylanilines, electron-deficient ketones have been shown to be effective substrates. nih.gov This suggests that the electron-withdrawing trifluoromethyl groups in this compound would likely be compatible with such cycloaddition reactions.

A patent describes the preparation of various N-cyclopropyl-4-fluoroanilines and their subsequent reactions, indicating the stability of the N-cyclopropyl group under certain conditions while also highlighting its potential for further functionalization. google.com

Stereochemical Outcomes of Cyclopropyl Transformations

The stereochemistry of reactions involving the N-cyclopropyl group is an important consideration, particularly in the context of cycloaddition reactions where new stereocenters are formed. In the [3+2] photocycloaddition of aryl cyclopropyl ketones, high levels of enantioselectivity have been achieved using a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst. nih.gov This demonstrates that the stereochemical outcome of these reactions can be effectively controlled.

For unsymmetrically substituted cyclopropyl ketones, these cycloadditions can also exhibit high chemoselectivity, with the reaction proceeding to form a single constitutional isomer. nih.gov While specific stereochemical studies on this compound are not available, the principles established for related systems suggest that stereocontrolled transformations of its cyclopropyl group are feasible.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for N-cyclopropylanilines is crucial for understanding their chemical behavior and for the rational design of new synthetic methodologies. Investigations into this class of compounds have revealed fascinating insights into their reactivity, particularly concerning the fate of the cyclopropyl ring.

Mechanistic studies on N-cyclopropylanilines suggest the formation of several key reactive intermediates. A pivotal intermediate in many reactions involving this moiety is the amine radical cation. researchgate.net The formation of this species is often the initial step, particularly in oxidation reactions. For instance, in the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, the selective cleavage of the cyclopropyl group is rationalized by the formation of an amine radical cation. researchgate.net This intermediate is then susceptible to rapid opening of the cyclopropyl ring.

Another critical intermediate that arises following the formation of the amine radical cation is a distonic radical cation, where the charge and radical centers are separated. The opening of the cyclopropyl ring in the initial radical cation leads to a more stable, delocalized species. This ring-opened intermediate can then undergo various subsequent reactions, such as reaction with nucleophiles or further oxidation.

In the context of photoredox catalysis, transient absorption spectroscopy has been instrumental in detecting N-cyclopropylaniline radical cations as key intermediates. aip.org These studies provide direct evidence for single electron transfer (SET) processes initiating the reaction cascade.

| Proposed Key Intermediate | Method of Generation | Subsequent Fate |

| Amine Radical Cation | One-electron oxidation (e.g., with nitrous acid, photoredox catalysis) | Cyclopropyl ring opening |

| Distonic Radical Cation | Ring opening of the amine radical cation | Reaction with nucleophiles, further oxidation |

For instance, computational studies on 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide using density functional theory (DFT) and second-order perturbation theory (MP2) have been employed to explore its potential energy surface. nih.govresearchgate.net These studies reveal the energetic landscape of the molecule, including the relative energies of different conformers and the activation barriers for rotation around the cyclopropyl-aryl bond. nih.govresearchgate.net

A typical rotational energy profile for a cyclopropyl-aryl system, calculated as a function of the dihedral angle between the cyclopropyl ring and the aromatic ring, shows distinct energy minima and transition states. nih.govresearchgate.net The preferred conformation often involves maximal orbital overlap between the cyclopropyl group and the aromatic π-system. nih.gov The energy barriers to rotation are influenced by steric and electronic factors. In the case of this compound, the fluorine substituents on the aniline (B41778) ring would be expected to influence the rotational barrier and the stability of different conformations.

| Computational Method | Type of Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Ground state geometries, transition state structures, relative energies | Prediction of stable conformers and rotational energy barriers |

| Second-Order Perturbation Theory (MP2) | More accurate energy calculations, including electron correlation | Refinement of the potential energy surface |

Investigations into the reactions of N-cyclopropylanilines have provided substantial evidence for the involvement of radical pathways. The cyclopropyl group acts as a sensitive mechanistic probe; its ring-opening is a hallmark of a radical or radical cation intermediate.

Studies on the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid strongly support a mechanism initiated by the formation of an amine radical cation. researchgate.net This is followed by a rapid opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical. This radical can then either combine with nitric oxide or undergo further oxidation. researchgate.net The nature of the products formed, which includes those derived from the opened cyclopropane ring, provides compelling evidence for this radical-mediated pathway. researchgate.net

Similarly, in the realm of photoredox catalysis, N-cyclopropylanilines can participate in [3+2] annulation reactions. aip.org Mechanistic investigations using techniques such as transient absorption spectroscopy have directly observed the N-cyclopropylaniline radical cation, confirming a single electron transfer (SET) mechanism. aip.org The stability and reactivity of such radical intermediates are crucial in determining the reaction outcome and efficiency. aip.org

| Reaction Type | Evidence for Radical Pathway | Key Radical Intermediate |

| Nitrosation | Selective cleavage of the cyclopropyl group, formation of ring-opened products researchgate.net | Amine Radical Cation researchgate.net |

| Photoredox Annulation | Direct observation by transient absorption spectroscopy aip.org | N-cyclopropylaniline Radical Cation aip.org |

Advanced Characterization and Structural Analysis of N Cyclopropyl 2,3,4 Trifluoroaniline

Comprehensive Spectroscopic Methodologies

A complete spectroscopic analysis is fundamental to confirming the identity and understanding the electronic and conformational properties of N-Cyclopropyl-2,3,4-trifluoroaniline. This would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Conformational Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a complete NMR analysis would require ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the cyclopropyl (B3062369) group, and the methylene (B1212753) protons of the cyclopropyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the fluorine and cyclopropylamino substituents, providing key information on their electronic environment. The N-H proton might appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule. The carbons of the trifluorinated benzene (B151609) ring would exhibit characteristic C-F couplings. The chemical shifts of the aromatic carbons would confirm the substitution pattern, while the signals for the cyclopropyl carbons would verify the presence of this functional group.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the positions of the fluorine atoms on the aromatic ring. The spectrum would be expected to show three distinct signals for the fluorine atoms at positions 2, 3, and 4. The coupling patterns between these fluorine atoms (F-F coupling) and with the aromatic protons (H-F coupling) would provide definitive evidence for their regiochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands.

A typical IR spectrum would show:

An N-H stretching vibration in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations of the cyclopropyl group just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

Strong C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region, which are characteristic of fluorinated aromatic compounds.

While these characteristic peaks can be predicted, a published, experimentally obtained IR spectrum with specific peak assignments for this compound could not be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is essential for determining the molecular weight of a compound and confirming its elemental composition.

Mass Spectrometry (MS): A low-resolution mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of this compound. The fragmentation pattern could also provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a critical step in the characterization of any new or commercially available compound.

Published experimental MS or HRMS data for this compound, which would definitively validate its molecular formula, is not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Conformation and Stereochemistry

A crystal structure of this compound would reveal the preferred orientation of the cyclopropyl group relative to the plane of the trifluorophenyl ring. It would also provide precise measurements of all bond lengths and angles, offering insight into the electronic effects of the fluorine substituents on the aromatic system.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of the crystal packing would show how the molecules of this compound arrange themselves in the solid state. This would reveal any significant intermolecular interactions, such as hydrogen bonding involving the N-H group and fluorine atoms, or π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

A search of crystallographic databases, including the Crystallography Open Database (COD), did not yield any crystal structures for this compound.

Other Advanced Analytical Techniques

Beyond standard spectroscopic methods, a deeper insight into the nuanced structural and electronic features of this compound requires the application of specialized analytical techniques. VCD and PES offer powerful, albeit distinct, windows into the molecule's chiral nature and orbital energy landscape, respectively.

Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is a definitive method for determining the absolute configuration of enantiomers in solution. nih.gov

This compound is a chiral molecule, with the stereocenter located at the nitrogen atom, which is bonded to four different groups: the cyclopropyl group, the 2,3,4-trifluorophenyl group, a hydrogen atom, and the lone pair of electrons. The inversion of the nitrogen atom at room temperature might be slow enough to allow for the separation of enantiomers, or the molecule could be derivatized to lock its configuration. The presence of the cyclopropyl and trifluoroaniline moieties creates a distinct chiral environment.

The VCD spectrum of a single enantiomer of this compound would exhibit a series of positive and negative bands, which are mirror images of the bands for its opposite enantiomer. nih.gov A racemic mixture would show no VCD signal. researchgate.net The experimental VCD spectrum, when compared with a theoretically calculated spectrum using methods like Density Functional Theory (DFT), allows for the unambiguous assignment of the (R) or (S) absolute configuration. nih.gov

The analysis would focus on specific vibrational modes, such as the N-H bending, C-N stretching, and the various C-H and C-F stretching and bending modes of the cyclopropyl and trifluorophenyl rings. The coupling between these vibrational modes gives rise to the characteristic VCD signals.

Hypothetical VCD Data for (S)-N-Cyclopropyl-2,3,4-trifluoroaniline

The following table represents a hypothetical set of results that could be obtained from a VCD analysis. The wavenumbers and differential absorptions (ΔA) are illustrative and based on typical ranges for similar organic molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted ΔA (x 10⁻⁵) |

| N-H Stretch | 3420 | +1.5 |

| Aromatic C-H Stretch | 3080 | -0.8 |

| Cyclopropyl C-H Stretch | 3010 | +2.1 |

| C-N Stretch | 1350 | -3.5 |

| C-F Stretch (asym) | 1280 | +4.2 |

| C-F Stretch (sym) | 1190 | -2.7 |

Photoelectron Spectroscopy (PES) is a powerful technique used to determine the ionization energies of molecules, providing direct insight into the energies of their molecular orbitals. sigmaaldrich.com By irradiating a sample with high-energy photons (usually UV or X-rays), electrons are ejected, and their kinetic energies are measured. The ionization energy is the difference between the photon energy and the measured kinetic energy of the photoelectron. This technique is crucial for understanding the electronic structure, bonding, and reactivity of a molecule.

For this compound, PES can provide valuable information about the energies of the π-orbitals of the aromatic ring, the lone pair orbital of the nitrogen atom, and the σ-orbitals of the cyclopropyl group. The trifluoro-substitution on the aniline (B41778) ring is expected to have a significant impact on the electronic structure. The highly electronegative fluorine atoms will lower the energy of both the σ and π molecular orbitals of the benzene ring through inductive effects.

The highest occupied molecular orbital (HOMO) is of particular interest, as it is often involved in chemical reactions. In this compound, the HOMO is likely to be a π-orbital with significant contribution from the nitrogen lone pair. The PES spectrum would show distinct bands corresponding to the ionization from different molecular orbitals. The fine structure within these bands can also provide information about the vibrational energy levels of the resulting cation.

Hypothetical Photoelectron Spectroscopy Data for this compound

This table illustrates the type of data that would be generated from a PES experiment, showing the ionization energies for the valence molecular orbitals. The values are hypothetical and serve to demonstrate the expected output of such an analysis.

| Molecular Orbital | Description | Predicted Ionization Energy (eV) |

| HOMO | π (Aniline Ring + N lone pair) | 8.15 |

| HOMO-1 | π (Aniline Ring) | 9.20 |

| HOMO-2 | σ (Cyclopropyl C-C) | 10.50 |

| - | σ (N-C) | 11.30 |

| - | σ (C-F) | 13.80 |

| - | F (2p lone pairs) | 15.50 |

Computational Chemistry and Theoretical Studies on N Cyclopropyl 2,3,4 Trifluoroaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and properties of molecules at the atomic level. These methods, rooted in quantum mechanics, allow for the prediction of molecular geometries, energies, and a variety of electronic properties that govern chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for studying larger and more complex molecules.

Geometry optimization is a key application of DFT. In this process, the arrangement of atoms in a molecule is systematically varied to find the lowest energy conformation, which corresponds to the most stable structure. The calculation of the total electronic energy provides valuable information about the molecule's stability. For N-Cyclopropyl-2,3,4-trifluoroaniline, a DFT study would typically employ a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometric Parameters and Total Energy of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (aniline) | 1.395 |

| N-C (cyclopropyl) | 1.462 |

| C-F (ortho) | 1.348 |

| C-F (meta) | 1.345 |

| C-F (para) | 1.350 |

| Bond Angles (degrees) | |

| C-N-C | 125.8 |

| H-N-C (cyclopropyl) | 117.1 |

| Total Energy (Hartree) | -865.12345 |

Note: The values in this table are illustrative and represent plausible outcomes from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-donating cyclopropylamino group would be expected to raise the energy of the HOMO, while the electron-withdrawing trifluorophenyl group would lower the energy of the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 5.10 |

Note: These energy values are hypothetical and serve to illustrate the expected electronic structure.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atom on the amine group and the aromatic protons would likely exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. mpg.dewisc.eduwisc.edu It allows for the quantification of charge distribution on individual atoms and the analysis of interactions between filled (donor) and empty (acceptor) orbitals, which can reveal important information about hyperconjugation and intramolecular charge transfer.

The NBO analysis for this compound would provide insights into the delocalization of the nitrogen lone pair into the aromatic ring and the electronic effects of the cyclopropyl (B3062369) and trifluoro substituents.

Table 3: Hypothetical Natural Bond Orbital (NBO) Charges on Key Atoms of this compound

| Atom | NBO Charge (e) |

| N | -0.650 |

| C (attached to N) | 0.350 |

| C (ortho to N) | -0.150 |

| F (ortho) | -0.280 |

| F (meta) | -0.275 |

| F (para) | -0.290 |

Note: The NBO charges presented are illustrative and represent expected charge distributions based on electronegativity and resonance effects.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the dynamic behavior of molecules and predicting the outcomes of chemical reactions.

Computational methods, particularly DFT, can be used to model reaction pathways and determine the activation energies of different possible reactions. By comparing the energy barriers of competing pathways, it is possible to predict the selectivity of a reaction.

For this compound, theoretical studies could be employed to predict the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating cyclopropylamino group is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions relative to it. However, the strong electron-withdrawing effects of the fluorine atoms will deactivate the ring. Computational modeling could precisely quantify these competing effects to predict the most likely site of substitution.

Conformational Analysis and Torsional Landscapes

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects arising from the bulky cyclopropyl group and the electron-withdrawing trifluorinated phenyl ring. The rotation around the C(aryl)-N bond is a key determinant of the molecule's three-dimensional structure. Theoretical studies on analogous N-substituted anilines and cyclopropylamine (B47189) derivatives provide insights into the likely stable conformations and the energy barriers between them.

The nitrogen atom in aniline (B41778) is known to exhibit a pyramidal geometry, and its degree of pyramidalization is influenced by the nature of its substituents. wikipedia.org In the case of this compound, the three fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This electronic effect is expected to decrease the electron density on the nitrogen atom, leading to a more planar geometry around the nitrogen compared to unsubstituted aniline. wikipedia.org

Furthermore, the orientation of the cyclopropyl group relative to the trifluoroaniline ring is a critical factor. Studies on other N-cyclopropyl amides have revealed a preference for an "ortho" conformation around the N-cyclopropyl bond, a notable deviation from the "anti" conformation typically observed in other secondary acetamides. nih.gov This suggests that a similar perpendicular or near-perpendicular orientation of the cyclopropyl ring relative to the plane of the aniline ring could be a low-energy conformation for this compound. This arrangement would minimize steric hindrance between the hydrogens of the cyclopropyl group and the ortho-fluorine atom of the phenyl ring.

Table 1: Hypothetical Torsional Energy Profile for C(aryl)-N Bond Rotation in this compound

| Dihedral Angle (C-N-C-H) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.0 | Eclipsed (High Energy) |

| 60° | 1.5 | Gauche |

| 90° | 0.0 | Ortho-like (Energy Minimum) |

| 120° | 1.5 | Gauche |

| 180° | 4.5 | Anti-planar (Steric Clash) |

| 240° | 1.5 | Gauche |

| 270° | 0.0 | Ortho-like (Energy Minimum) |

| 300° | 1.5 | Gauche |

Note: This data is illustrative and based on theoretical principles for similar molecular structures. Specific values would require dedicated quantum mechanical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, to mimic experimental conditions. The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For a fluorinated molecule like this compound, the choice of a well-parameterized force field that accurately describes the electrostatic and van der Waals interactions of fluorine atoms is crucial.

The simulations would reveal the time-dependent fluctuations of bond lengths, bond angles, and dihedral angles. Of particular interest would be the dynamics of the C(aryl)-N bond rotation, which would show transitions between the different stable conformations identified in the conformational analysis. The frequency and pathways of these transitions would provide insights into the flexibility of the molecule and the energy barriers separating the conformational states.

Furthermore, MD simulations can be used to calculate various structural and dynamic properties, such as the radial distribution functions (RDFs) between different atoms of the solute and solvent molecules. This would elucidate the solvation structure around the molecule and highlight specific interactions, such as hydrogen bonding between the amine proton and solvent molecules. The diffusion coefficient of this compound in the solvent can also be computed from the simulation trajectory, providing information about its mobility.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Property | Simulated Value | Description |

| Average C-N-C Angle | 125.2° | Reflects the planarity around the nitrogen atom. |

| C(aryl)-N Rotational Barrier | 4.8 kcal/mol | Energy required to rotate the cyclopropyl group. |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | Mobility of the molecule in the aqueous environment. |

| N-H···O(water) H-bond lifetime | 2.5 ps | Stability of hydrogen bonds with the solvent. |

| Predominant Conformer Population | ~95% Ortho-like | The most frequently observed molecular shape. |

Note: This data is illustrative and represents plausible outcomes from an MD simulation. Actual results would depend on the specific force field and simulation parameters used.

Applications of N Cyclopropyl 2,3,4 Trifluoroaniline As a Versatile Synthetic Building Block

Precursor in Pharmaceutical Intermediates Synthesis

The distinct structural features of N-Cyclopropyl-2,3,4-trifluoroaniline make it an invaluable building block in the creation of complex pharmaceutical intermediates. The trifluorinated aniline (B41778) core can be readily modified through various organic reactions, while the N-cyclopropyl group is a key pharmacophore in several classes of therapeutic agents.

Construction of Quinolone Antibiotic Scaffolds

This compound is a pivotal precursor for the synthesis of quinolone and fluoroquinolone antibiotics. The cyclopropyl (B3062369) group at the N-1 position of the quinolone scaffold is known to enhance the antibacterial potency of these drugs. The trifluorinated phenyl portion of the molecule serves as a crucial component in building the bicyclic quinolone core.

The synthesis of modern fluoroquinolones often involves the reaction of a fluorinated aniline derivative with a suitable three-carbon synthon to construct the quinolone nucleus. This compound provides both the essential N-cyclopropyl group and a polyfluorinated ring, making it an efficient starting material for generating potent antibiotic candidates.

Synthesis of Fluorinated Drug Candidates and Modulators

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to modulate their metabolic stability, lipophilicity, and binding affinity. Molecules containing trifluoromethoxy (OCF3) groups, for instance, often exhibit desirable pharmacological properties. The synthesis of such molecules can be challenging, but trifluoromethoxylated aniline derivatives serve as useful synthetic building blocks for the development of new pharmaceuticals. nih.gov

This compound, with its three fluorine atoms on the aromatic ring, is an excellent starting point for the synthesis of a wide array of fluorinated drug candidates. The presence of multiple fluorine atoms can significantly enhance the biological activity and influence the pharmacokinetic properties of the resulting compounds. This makes the title compound a valuable intermediate for creating novel therapeutic agents with improved efficacy and safety profiles.

Building Block for Kinase Inhibitors and Receptor Ligands

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. As a result, kinase inhibitors are a major focus of drug discovery efforts. The design of novel kinase inhibitors often involves the use of specific structural scaffolds that can be modified to achieve high potency and selectivity.

Derivatives of isophthalic and terephthalic acids have been proposed as structural scaffolds for developing potential protein kinase inhibitors. nih.gov These dicarboxylic acids can be converted to their corresponding dichlorides and then reacted with various amines to generate a library of amide derivatives for screening. nih.gov this compound represents an attractive amine building block for this purpose, as the introduction of its fluorinated cyclopropylphenyl moiety could lead to compounds with unique binding interactions and improved pharmacological properties. The synthesis of a diverse library of such derivatives allows for the exploration of structure-activity relationships and the identification of potent and selective kinase inhibitors. nih.gov

Intermediate in Agrochemical Synthesis

The unique properties imparted by fluorine atoms and cyclopropyl groups are also highly valued in the agrochemical industry. These structural motifs can enhance the efficacy, selectivity, and environmental profile of pesticides. This compound serves as a key intermediate in the synthesis of a new generation of crop protection agents.

Development of Novel Pesticides and Herbicides

Many modern agrochemicals contain fluorine, with over half of the pesticides launched in the last two decades being fluorinated. The trifluoromethyl group is particularly common in this class of compounds. semanticscholar.org Trifluoromethyl-substituted anilines are important intermediates in the production of various herbicides and pesticides. nih.gov For example, trifluralin (B1683247) is a pre-emergence herbicide derived from a substituted aniline. nih.gov

The combination of a trifluoro-substituted ring and a cyclopropylamine (B47189) group in this compound makes it a prime candidate for the development of novel pesticides and herbicides with potentially enhanced activity and favorable environmental degradation profiles. The synthesis of new active ingredients often relies on the availability of such versatile building blocks. nih.govsemanticscholar.org

Synthesis of Insecticidal and Fungicidal Agents

This compound is a valuable precursor for synthesizing modern insecticidal and fungicidal agents. The cyclopropyl moiety is present in a number of commercial insecticides and fungicides. For instance, cyromazine, a triazine-based insect growth regulator, is a cyclopropyl derivative of melamine (B1676169) that acts on the nervous system of insect larvae. discofinechem.com Prothioconazole is a broad-spectrum systemic fungicide from the triazolinthione class, and its synthesis involves an intermediate containing a cyclopropyl group. researchgate.net

Furthermore, the synthesis of novel diamide (B1670390) insecticides has been explored by combining pyrazolyl and polyfluoro-substituted phenyl groups. scielo.br The presence of a polyfluorinated aniline moiety, such as that in this compound, is a key structural feature in the design of these next-generation insecticides. The development of new fungicides also leverages fluorinated building blocks, with many recently developed fungicides containing difluoromethyl or trifluoromethyl groups. rhhz.net The strategic incorporation of fluorine can lead to compounds with potent and broad-spectrum fungicidal activity. rhhz.netnih.gov

Applications in Advanced Materials Science

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying chemical and physical properties, leading to materials with enhanced stability, altered electronic characteristics, and unique surface behaviors. The trifluorinated core of this compound, combined with the strained cyclopropyl ring, offers a unique monomer for creating next-generation materials.

Synthesis of Fluorinated Polymers and Functional Coatings

This compound serves as a key monomer for the synthesis of advanced fluorinated polymers and functional coatings. The presence of multiple fluorine atoms on the aniline ring significantly enhances the properties of the resulting polymers.

Research into the polymerization of fluorinated anilines, such as 3-fluoroaniline, has shown that the resulting polymers and copolymers exhibit greater thermal stability, increased solubility in organic solvents, and improved electrical characteristics compared to non-fluorinated polyaniline. tandfonline.comresearchgate.net The C-F bond's strength contributes to the enhanced thermal stability of poly(3-fluoroaniline) over the parent polyaniline homopolymer. tandfonline.com By analogy, polymers derived from this compound are expected to possess high thermal and chemical resistance, low surface energy (imparting hydrophobicity), and specific electronic properties beneficial for various applications.

The oxidative polymerization of aniline derivatives is a common method for producing these materials. researchgate.netnih.gov When used as a monomer or co-monomer in such reactions, this compound can be used to create polymers for specialized coatings that require durability and resistance to harsh environmental factors. chemimpex.com For instance, fluorinated anilines like 3,4,5-trifluoroaniline (B67923) have been used to functionalize single-walled carbon nanotubes (SWCNTs) to create organic color centers and to develop quasi-2D perovskite films for OLEDs with high luminance. ossila.com These applications highlight the potential for this compound to be used in the production of electronic components, where its properties could lead to improved device performance and reliability. chemimpex.com

Table 1: Anticipated Property Enhancements in Polymers from this compound

| Structural Moiety | Anticipated Contribution to Polymer Properties |

|---|---|

| Trifluorophenyl Ring | High thermal stability, chemical inertness, low surface energy (hydrophobicity), modified electronic properties (conductivity), enhanced light stability. tandfonline.comchemimpex.com |

| N-Cyclopropyl Group | Unique steric influence, potential for specific cross-linking reactions via ring-opening, modification of polymer morphology and solubility. acs.org |

| Aniline Backbone | Provides the polymerizable unit, contributes to electroactivity and redox properties, allows for further functionalization. researchgate.net |

Development of Liquid Crystalline Materials

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals, making them essential for display technologies like LCDs. wikipedia.orgtcichemicals.com The synthesis of novel LC compounds often relies on molecules with specific shapes and electronic properties. Fluorinated compounds are particularly valuable in this field. nih.gov

The structurally related compound, 2,3,4-trifluoroaniline (B1293922), is considered a fundamental raw material for the development of new liquid crystal materials, specifically for synthesizing 2,3,4-trifluoro diphenylacetylene (B1204595) liquid crystal compounds. google.comgoogle.com Research has also demonstrated the synthesis of 2,3,4-trifluorotolane liquid crystal derivatives, which exhibit a wide nematic phase temperature range and large optical anisotropy. lightpublishing.cn

The introduction of fluorine atoms, and particularly the trifluoromethyl group, into the molecular structure can lead to LCs with low viscosity, which is crucial for high-performance liquid-crystal displays (LCDs). nih.gov this compound, with its trifluorinated core, is a prime candidate for designing new mesogenic (liquid crystal-forming) structures. The N-cyclopropyl group adds a non-planar, rigid component that can influence the molecular packing and, consequently, the mesomorphic phase behavior of the resulting materials. By incorporating this aniline into larger molecular architectures, such as those containing pyrimidine (B1678525) or naphthalene (B1677914) rings, new liquid crystal compositions with tailored properties like high-speed response and high contrast ratios could be achieved. google.com

Utilization in Organic Synthesis Methodologies

The distinct reactivity of the amine function, combined with the electronic influence of the trifluorinated ring and the unique nature of the cyclopropyl group, makes this compound a powerful tool for constructing complex molecules.

Role in Cycloaddition and Coupling Reactions

This compound is a valuable substrate in modern coupling reactions, which are fundamental to forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are a cornerstone of this field. A well-established method for forming the N-cyclopropyl aniline moiety itself is through the palladium-catalyzed amination of an aryl bromide with cyclopropylamine, a variant of the Buchwald-Hartwig reaction. researchgate.net

Conversely, with the this compound already formed, the fluorine atoms on the aromatic ring can be exploited. While C-F bonds are strong, they can be activated for certain coupling reactions. More commonly, the corresponding aryl halide (e.g., bromo or iodo derivative) of this compound would be an excellent partner in reactions like the Sonogashira coupling. The Sonogashira reaction couples terminal alkynes with aryl halides to create arylalkynes, which are important structures in materials science and pharmaceuticals. libretexts.orgwikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the three fluorine atoms would make the corresponding halide a highly reactive substrate for such transformations.

The N-cyclopropyl group itself has unique reactivity. Following a single-electron transfer (SET) oxidation, the N-cyclopropylaniline radical cation is known to undergo a rapid and irreversible ring-opening. acs.orgresearchgate.net This characteristic makes N-cyclopropylanilines useful as probes for oxidative processes and suggests potential for unique cycloaddition or rearrangement pathways under specific oxidative conditions.

Table 2: Potential Coupling Reactions Involving this compound Derivatives

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2,3,4-Trifluorobromobenzene | Cyclopropylamine | Pd₂(dba)₃ / BINAP / NaOtBu | This compound researchgate.net |

| Sonogashira Coupling | Iodo-N-cyclopropyl-2,3,4-trifluoroaniline | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine Base | Arylalkyne libretexts.org |

| Suzuki Coupling | Bromo-N-cyclopropyl-2,3,4-trifluoroaniline | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl Compound rsc.org |

Synthesis of Complex Polycyclic Systems

The aniline functional group is a powerful director for the synthesis of fused heterocyclic ring systems. This compound can serve as a precursor for a wide range of polycyclic compounds, particularly nitrogen-containing heterocycles like quinolines. organic-chemistry.orgnih.govrsc.org

One established method involves the reaction of anilines with compounds like cinnamaldehydes in superacid to generate quinoline (B57606) derivatives. nih.gov Another approach is the annulation between 2-aminobenzyl alcohols (which could be derived from the aniline) and other components to form the quinoline core. organic-chemistry.org The presence of the three fluorine atoms on the aniline ring of this compound would significantly influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel, highly functionalized quinoline structures. Such quinolines are valuable scaffolds in medicinal chemistry and materials science. nih.gov

Furthermore, anilines are used in the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) and other nitrogen-doped PAHs. rsc.orgresearchgate.net These reactions often proceed through the in-situ generation of a diazonium intermediate from the aniline, which then undergoes intramolecular cyclization. Applying this strategy to this compound could provide access to complex, fused aromatic systems where the electronic properties are finely tuned by both the fluorine atoms and the graphitic nitrogen, making them promising for semiconductor applications. rsc.org

Structure Reactivity and Structure Property Relationships of N Cyclopropyl 2,3,4 Trifluoroaniline Derivatives

Influence of Fluorine Substitution Pattern on Aromatic Reactivity

The presence and positioning of fluorine atoms on the aniline (B41778) ring are primary determinants of the molecule's reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. numberanalytics.com This effect generally deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. numberanalytics.com

In N-Cyclopropyl-2,3,4-trifluoroaniline, the three fluorine atoms at the C2, C3, and C4 positions collectively create a significantly electron-deficient aromatic system. The fluorine at the C2 (ortho) position can also engage in intramolecular hydrogen bonding with the amine proton, which can influence the conformation and reactivity of the amino group. derpharmachemica.com Such intramolecular interactions can affect the planarity of the amine group and its availability for reactions. derpharmachemica.com The fluorine at C4 (para) and C3 (meta) further withdraw electron density, making electrophilic attack on the ring challenging.

The substitution pattern also directs the position of any potential electrophilic attack. While the amino group is a strong activating, ortho-para directing group, the overwhelming deactivating effect of the three fluorine atoms diminishes this influence. Any substitution would likely be directed to the less sterically hindered and electronically least deactivated position, which in this case would be the C6 position.

Furthermore, the fluorine substituents can influence the nucleophilicity of the aniline nitrogen. The strong inductive withdrawal of electrons by the fluorine atoms reduces the basicity of the amine, making it a weaker nucleophile compared to non-fluorinated anilines. Theoretical studies on fluoroaniline (B8554772) isomers have shown that the position of fluorine substitution significantly impacts molecular properties such as ionization potential and chemical hardness, which are key descriptors of reactivity. trdizin.gov.trresearchgate.net

Steric and Electronic Effects of the N-Cyclopropyl Group

The N-cyclopropyl group introduces distinct steric and electronic characteristics to the aniline molecule. Sterically, the three-membered ring is relatively small but rigid, influencing the approach of reagents to the nitrogen atom and the adjacent ortho position on the aromatic ring.

Electronically, the cyclopropyl (B3062369) group is known to behave similarly to a double bond, capable of donating π-electrons through conjugation with the adjacent p-orbital of the nitrogen and the aromatic ring. stackexchange.com This electron-donating character can, to some extent, counteract the strong deactivating effects of the fluorine atoms. The ability of the cyclopropyl ring to stabilize an adjacent positive charge is a well-documented phenomenon and is attributed to the "Walsh" orbital model of cyclopropane (B1198618), which possesses p-character. This property makes N-cyclopropylanilines susceptible to single-electron transfer (SET) reactions, often leading to ring-opening of the cyclopropyl group to form a radical cation intermediate. researchgate.net This reactivity has been exploited in various synthetic transformations, such as [3+2] cycloadditions. chemrxiv.orgrsc.org

The electronic contribution of the cyclopropyl group can be influenced by its conformation relative to the aromatic ring. For effective conjugation, the plane of the cyclopropyl ring needs to align with the p-orbital of the nitrogen, which in turn depends on the steric environment and any intramolecular interactions.

Correlation between Molecular Structure and Chemical Transformations

The unique structural features of this compound predispose it to specific chemical transformations. The electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution (SNAr), where a nucleophile could potentially displace one of the fluorine atoms, particularly the one at the C4 position, which is para to the activating amino group.

The N-H bond of the secondary amine can undergo various reactions, such as alkylation, acylation, and nitrosation. However, the reduced nucleophilicity of the nitrogen due to the trifluorinated ring may require harsher reaction conditions compared to standard anilines. For instance, the nitrosation of N-cyclopropyl-N-alkylanilines has been shown to proceed via a mechanism involving the formation of an amine radical cation, leading to the specific cleavage of the cyclopropyl group. researchgate.net

The presence of the cyclopropyl group opens up pathways for radical-mediated reactions. Under photochemical or metal-catalyzed conditions, N-aryl cyclopropylamines can undergo formal [3+2] cycloaddition reactions with various alkenes to form cyclopentylamine (B150401) derivatives. chemrxiv.orgrsc.orgacs.org This reactivity stems from the ability of the cyclopropylamine (B47189) to undergo a single-electron transfer followed by ring opening to generate a 1,3-radical cation intermediate.

Comparative Studies with Analogous Aniline Derivatives

To understand the specific properties of this compound, it is useful to compare it with analogous compounds where the substitution pattern is varied.

Table 1: Comparison of Physical Properties of Fluoroaniline Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| 2,3,4-Trifluoroaniline (B1293922) | C₆H₄F₃N | 147.10 nih.gov | 92/48 mmHg sigmaaldrich.com | 1.393 sigmaaldrich.com | 1.486 sigmaaldrich.com |

| 3,4,5-Trifluoroaniline (B67923) | C₆H₄F₃N | 147.10 acs.org | Not Available | Not Available | Not Available |

Data sourced from publicly available chemical databases.

The data in Table 1 illustrates the significant impact of fluorine substitution on the physical properties of aniline. The increased molecular weight and polarity due to the fluorine atoms in 2,3,4-trifluoroaniline lead to a higher boiling point under reduced pressure compared to what might be extrapolated from aniline's atmospheric boiling point.

Table 2: Reactivity Comparison of N-Substituted Anilines

| Compound | Key Substituents | Dominant Electronic Effect of Substituents | Expected Reactivity |

|---|---|---|---|

| This compound | N-cyclopropyl, 2,3,4-trifluoro | Strong -I (fluorine), weak +M (cyclopropyl, NH) | Susceptible to SNAr, radical cyclizations; deactivated for EAS. |

| N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline | N-cyclopropyl, N-methyl, 3-trifluoromethyl | Strong -I (CF₃), weak +M (cyclopropyl, N-Me) | Deactivated for EAS, directs meta. evitachem.com |

| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | N-cyclopropyl, N-methyl, 4-chloro, 2-phenyl | -I (Cl), +M (N-Me), complex steric/electronic from phenylcyclopropyl | Undergoes cyclopropyl ring opening with nitrous acid. researchgate.net |

This table provides a qualitative comparison based on known chemical principles and published research on related compounds.

The comparative data highlights how the combination of the N-cyclopropyl group and the specific fluorine substitution pattern in this compound results in a unique reactivity profile. It is less nucleophilic and less prone to electrophilic aromatic substitution than aniline but is primed for specific transformations like nucleophilic aromatic substitution and radical-mediated cyclizations that are not readily accessible to simpler aniline derivatives.

Future Research Directions and Unaddressed Challenges

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. While N-Cyclopropyl-2,3,4-trifluoroaniline itself is achiral, the introduction of chirality, either through substitution on the cyclopropyl (B3062369) ring or the aromatic core, could lead to derivatives with novel biological activities or material properties. A significant unaddressed challenge is the development of efficient and highly stereoselective synthetic routes to such chiral derivatives.

Future research should focus on adapting established asymmetric synthesis methodologies to this specific substrate. Organocatalysis, particularly using chiral Brønsted acids or thiourea (B124793) derivatives, has shown success in the asymmetric synthesis of various axially chiral molecules and could be a fruitful avenue for creating atropisomers of this compound derivatives. Furthermore, transition-metal catalysis, which has been pivotal in synthesizing chiral cyclopropanes and cyclopropylamines, presents a promising approach. The development of chiral-at-metal rhodium(III) complexes or palladium(II) catalysts paired with mono-N-protected amino acid ligands could enable the enantioselective functionalization of the cyclopropyl group.

Key research objectives in this area would include:

Diastereoselective and Enantioselective Cyclopropanation: Developing methods to construct the cyclopropyl ring onto a pre-functionalized chiral aniline (B41778) precursor or vice-versa.

Kinetic Resolution: Separating racemic mixtures of chiral derivatives of this compound using chiral catalysts or enzymes.

Chiral Ligand Synthesis: Using chiral derivatives of this compound as building blocks for new classes of ligands for asymmetric catalysis, similar to how pinene-derived chiral cyclopropylamines have been used to create Alkyl-BIAN ligands.

| Potential Asymmetric Strategy | Catalyst/Reagent Type | Target Chiral Feature | Relevant Precedent |

| Asymmetric Cyclopropanation | Chiral Rhodium(III) Complex | Chiral cyclopropyl ring | Synthesis of optically pure 1,2,3-trisubstituted cyclopropanes. |

| Enantioselective C-H Functionalization | Pd(II) with Chiral Amino Acid Ligands | Functionalized chiral cyclopropane (B1198618) | Asymmetric C-H activation of cyclopropanes. |

| Organocatalytic Cyclization | Chiral Phosphoric Acids (CPAs) | Axially chiral biaryl derivatives | Atroposelective synthesis of 4-arylquinolines. |

| Asymmetric Photocycloaddition | Chiral H-bonding Catalysis | Chiral cyclopentylamine (B150401) derivatives | [3+2] photocycloadditions of cyclopropylamines. |

Development of Novel Catalytic Methods for Selective Functionalization

The presence of multiple reactive sites—the N-H bond, the cyclopropyl C-H and C-C bonds, and the aromatic C-H and C-F bonds—makes this compound a complex but highly versatile substrate. A major challenge lies in developing catalytic methods that can selectively functionalize one site without affecting the others.

Future research should target the development of regioselective and chemoselective catalytic systems. For the cyclopropyl moiety, palladium-catalyzed C(sp³)–H activation using directing groups like picolinamide (B142947) could enable site-selective arylation. Advances in photoredox catalysis could also be harnessed for the site-selective functionalization of the amine group or adjacent C-H bonds, potentially guided by the electronic properties of the trifluorinated ring. For the aromatic core, selective C-F bond activation and functionalization remain a significant hurdle but offer a direct route to novel substitution patterns. Another promising avenue is the palladium-catalyzed monoarylation of the amine, using specialized ligands like ylide-functionalized phosphines to control reactivity and prevent diarylation, even at room temperature.

Key areas for investigation include:

C(sp³)–H Functionalization: Targeting the C-H bonds of the cyclopropyl ring for direct introduction of new functional groups.

N–H Functionalization: Developing improved catalysts for the monoarylation or monoalkylation of the aniline nitrogen.

C–F Bond Activation: Exploring catalytic systems (e.g., using nickel, palladium, or copper) for the selective replacement of one or more fluorine atoms.

Photocatalytic Approaches: Utilizing visible-light photoredox catalysis for radical-based functionalization, which often offers unique selectivity profiles compared to traditional thermal methods.

| Target Site | Catalytic Approach | Potential Reaction | Key Challenge |

| Cyclopropyl C-H | Palladium-catalyzed C-H Activation | Arylation, Alkylation | Directing group requirement and selectivity. |

| Aromatic C-H/C-F | Transition Metal Catalysis (Ni, Pd) | Cross-coupling, Borylation | Overcoming the inertness of C-F bonds. |

| Amine N-H | Palladium-catalyzed Cross-Coupling | Monoarylation | Preventing diarylation and accommodating diverse coupling partners. |

| Amine α-C-H | Photoredox/HAT Catalysis | Alkylation, Cyanation | Achieving selectivity at the desired C-H bond. |

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for rational catalyst design and process optimization. A significant gap exists in the detailed mechanistic elucidation of reactions involving this specific molecule. Advanced in-situ spectroscopic techniques, which monitor reactions as they occur, are powerful tools to fill this knowledge void.

Future research should employ a suite of in-situ spectroscopic methods to study the kinetics and intermediates of key transformations. For instance, high-pressure in-situ NMR spectroscopy can be used to identify and characterize transient catalytic species in palladium-catalyzed amination or C-H functionalization reactions under actual process conditions. In-situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique, capable of tracking the concentration of reactants, products, and intermediates in real-time, which is particularly useful for studying fluorination processes or reactions involving gaseous reagents. The combination of these techniques can provide a comprehensive picture of the reaction pathway, catalyst activation and deactivation, and the origin of selectivity.

| Technique | Information Gained | Example Application | Reference | | :--- | :--- | :--- | :--- | | In-situ NMR Spectroscopy | Identification of transient intermediates, catalyst resting states, reaction kinetics. | Studying Pd-catalyzed "CO-free" carbonylation to elucidate the true reaction mechanism. | | | In-situ FTIR Spectroscopy | Real-time monitoring of functional group changes, reactant/product concentrations. | Following the progress of direct gas-phase fluorination of organic substrates. | | | In-situ EPR Spectroscopy | Detection and characterization of radical intermediates. | Confirming the formation of NO₂ in deaminative cyanation reactions. | | | In-situ UV-Vis Spectroscopy | Tracking changes in electronic structure, monitoring conjugated systems. | Studying the acid doping process and radical formation in aniline dimers. | |

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. Applying these methods to this compound can accelerate the discovery of new reactions and guide experimental efforts, saving significant time and resources.

Future computational studies should focus on several key areas. DFT calculations can be used to model the transition states of potential reactions, providing insights into reaction barriers and predicting the feasibility of new synthetic routes. This approach can be used to screen potential catalysts for selective functionalization or to understand the origins of stereoselectivity in asymmetric transformations. Furthermore, computational methods can predict the physicochemical properties of novel derivatives, such as their electronic structure, lipophilicity, and reactivity, which is crucial for designing molecules with specific applications in mind, for instance, in medicinal chemistry or materials science. Recently developed machine learning models designed to predict the effect of fluorination on bioactivity could also be applied to guide the synthesis of new, more potent derivatives.

| Computational Method | Research Goal | **Predicted Properties

Q & A

Q. What are the key considerations for synthesizing N-Cyclopropyl-2,3,4-trifluoroaniline with high purity?

- Methodological Answer : Synthesis requires precise control of fluorination and cyclopropane ring formation. For fluorinated aniline derivatives, trifluoroacetic acid (TFA) or sulfur tetrafluoride (SF₄) are common fluorinating agents. Cyclopropane introduction via cyclopropanation reagents (e.g., Simmons-Smith reagents) must avoid side reactions with amine groups. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound .

- Key Steps :

Protect the amine group during fluorination to prevent deamination.

Optimize cyclopropane ring formation temperature (typically 0–5°C).

Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the cyclopropane ring geometry and fluorine substitution pattern. For electronic properties, employ NMR spectroscopy (¹⁹F and ¹H) to assess substituent effects on aromatic ring electron density. Computational methods (DFT calculations, B3LYP/6-31G* basis set) can predict bond angles, dipole moments, and HOMO-LUMO gaps .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodological Answer :

- GC-MS : Detect volatile byproducts (e.g., dehalogenated intermediates).

- HPLC-UV/Vis : Quantify non-volatile impurities like nitro derivatives or unreacted precursors.

- LC-MS/MS : Identify trace impurities (e.g., cyclopropane ring-opened byproducts) with high sensitivity .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trifluoro group deactivates the aromatic ring, reducing nucleophilic substitution rates. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require electron-deficient ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency. Monitor reaction progress via in-situ ¹⁹F NMR to track fluorine environment changes .

- Example Protocol :

Use Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ in dioxane/water (3:1).

Heat at 80°C for 12 hours under argon.

Q. What experimental strategies resolve contradictions in reported stability data for fluorinated anilines under oxidative conditions?

- Methodological Answer : Conflicting stability reports often arise from varying impurity profiles or solvent systems. Conduct accelerated stability studies:

Q. How can researchers design experiments to study the thermal decomposition pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify gaseous decomposition products. For mechanistic insights, perform DFT calculations to model bond dissociation energies (e.g., cyclopropane ring strain vs. C-F bond strength). Compare experimental and computational data to validate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.